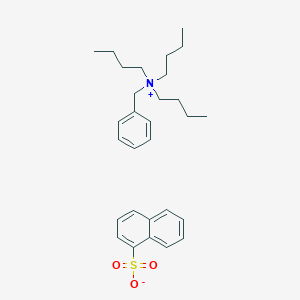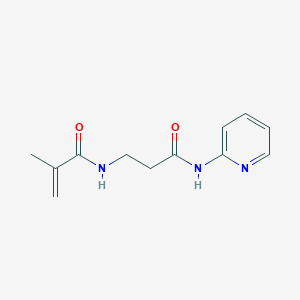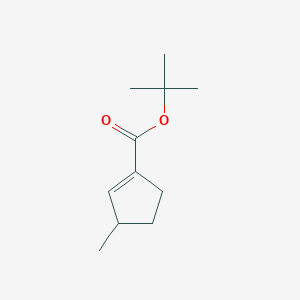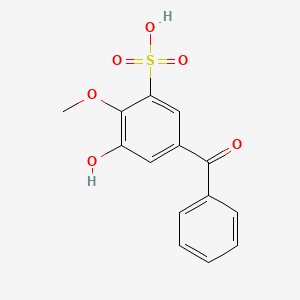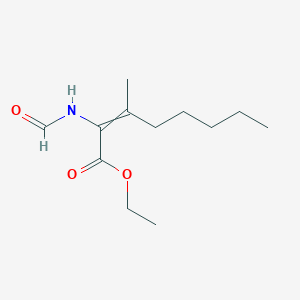
Ethyl 2-formamido-3-methyloct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formamido-3-methyloct-2-enoate is a chemical compound with the molecular formula C12H21NO3 It is an ester derivative that contains both an amide and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido-3-methyloct-2-enoate typically involves the reaction of ethyl acetoacetate with formamide under acidic conditions. The reaction proceeds through the formation of an enamine intermediate, which subsequently undergoes cyclization and esterification to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamido-3-methyloct-2-enoate can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-formamido-3-methyloct-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-formamido-3-methyloct-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyloct-2-enoate: Similar in structure but lacks the formamido group.
Ethyl 2-formamido-3-methyldec-2-enoate: Similar in structure but has a longer carbon chain.
Uniqueness
Ethyl 2-formamido-3-methyloct-2-enoate is unique due to the presence of both an amide and an alkene functional group, which allows it to undergo a wide range of chemical reactions
Properties
CAS No. |
404580-33-2 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 2-formamido-3-methyloct-2-enoate |
InChI |
InChI=1S/C12H21NO3/c1-4-6-7-8-10(3)11(13-9-14)12(15)16-5-2/h9H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
CGGQNICQGQTVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C(C(=O)OCC)NC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


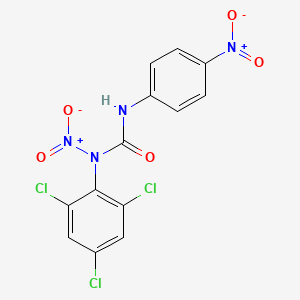

![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)



![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
